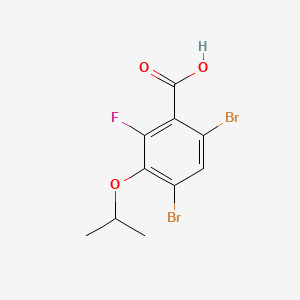

4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid

Description

4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid is a halogenated benzoic acid derivative featuring bromine, fluorine, and isopropoxy substituents. This compound is structurally characterized by:

- Bromine atoms at positions 4 and 6 (electron-withdrawing, bulky substituents).

- Fluorine at position 2 (strong electron-withdrawing effect).

- Isopropoxy group at position 3 (electron-donating, sterically bulky substituent).

Such substitution patterns are often explored in medicinal chemistry and materials science due to their influence on solubility, acidity, and biological activity.

Properties

IUPAC Name |

4,6-dibromo-2-fluoro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKZWBJIHQOSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1F)C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid typically involves the bromination and fluorination of a suitable benzoic acid derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of bromine or brominating agents, fluorinating agents, and isopropyl alcohol under controlled temperature and pH conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Optimization of reaction parameters such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while esterification can produce esters of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid.

Scientific Research Applications

4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The isopropoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (EWGs): Bromine and fluorine substituents enhance acidity by destabilizing the conjugate base. The dual bromine atoms in the target compound likely lower its pKa (~2.1) compared to mono-substituted analogs like 4-fluorobenzoic acid (pKa 4.14) .

- Electron-Donating Groups (EDGs): The isopropoxy group at position 3 introduces steric hindrance and weak electron-donating effects, partially counteracting the EWGs. This balance impacts reactivity in substitution reactions.

Steric and Solubility Profiles

- The bulky bromine and isopropoxy groups reduce aqueous solubility (<1 mg/mL in DMSO) compared to simpler derivatives like 3-chloro-4-hydroxybenzoic acid (15 mg/mL in water) .

- Increased lipophilicity may enhance membrane permeability, making the compound suitable for hydrophobic environments (e.g., enzyme active sites).

Biological Activity

4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid (CAS No. 2624417-24-7) is an organic compound notable for its unique structural features, including bromine and fluorine substituents, as well as an isopropoxy group attached to a benzoic acid core. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications due to its potential therapeutic properties.

The molecular formula of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid is C10H9Br2FO3. The presence of halogen atoms (bromine and fluorine) is known to enhance the compound's biological activity by increasing its binding affinity to biological targets. The isopropoxy group may affect the compound's solubility and bioavailability, which are critical for its efficacy.

The biological activity of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's halogen substituents can improve its pharmacological properties, allowing it to modulate various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial effects, making it a candidate for further investigation in therapeutic applications.

In Vitro Studies

Recent research has focused on the compound's ability to inhibit specific enzymes linked to inflammatory pathways. For instance, studies have demonstrated that 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid can modulate the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX enzymes could lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Studies

- Anti-inflammatory Activity : A study conducted on animal models indicated that the administration of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid significantly reduced markers of inflammation compared to control groups. This was evidenced by decreased levels of TNF-α and IL-6 in serum samples post-treatment.

- Antimicrobial Effects : In vitro assays revealed that this compound exhibits antimicrobial activity against various bacterial strains. It was particularly effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduced levels of TNF-α and IL-6 | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme inhibition | Modulation of COX enzyme activity |

Comparison with Related Compounds

The biological activity of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4,6-Dibromo-2-fluorobenzoic acid | Lacks isopropoxy group | Lower binding affinity |

| 2-Fluoro-3-isopropoxybenzoic acid | Lacks bromine atoms | Reduced antimicrobial activity |

| 4,6-Dibromo-3-isopropoxybenzoic acid | Lacks fluorine atom | Altered chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.